molecular formula C19H21N3O2 B2763884 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(2-methylphenyl)urea CAS No. 898444-04-7

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(2-methylphenyl)urea

Cat. No. B2763884
CAS RN: 898444-04-7
M. Wt: 323.396
InChI Key: NQACVRWYTUYHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(2-methylphenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a urea derivative that has been synthesized using different methods.

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Research on similar compounds has explored their metabolism and disposition in humans. For instance, BMS-690514, a compound with a somewhat related structure, serves as an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, showing significant metabolism and excretion patterns in clinical trials (Christopher et al., 2010). This study's methodology and findings can provide a framework for understanding the metabolic pathways and disposition of complex urea derivatives in pharmacological contexts.

Environmental and Occupational Exposure

  • Studies on environmental and occupational exposure to various chemicals, including organophosphorus and pyrethroid pesticides, have utilized urinary biomarkers for assessment (Babina et al., 2012). Such research underscores the importance of biomonitoring in evaluating exposure to synthetic compounds and might be relevant for assessing exposure to the chemical in occupational settings.

Biomarkers of Exposure

  • The use of urinary methoxyphenols as biomarkers for woodsmoke exposure provides a model for how similar metabolites or derivatives of complex organic compounds, like "1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(2-methylphenyl)urea," could be used to assess environmental exposure levels (Dills et al., 2006). This demonstrates the potential applications in environmental health and safety.

Clinical and Biomedical Research

  • The development and use of drugs like L-735,524, an HIV-1 protease inhibitor, which undergoes extensive metabolism, resulting in various metabolites detectable in human urine, highlights the role of metabolic studies in understanding drug efficacy and safety (Balani et al., 1995). Such research is crucial for compounds intended for clinical use, suggesting possible applications of "1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(2-methylphenyl)urea" in drug development.

properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14-6-3-4-7-17(14)21-19(23)22(18-8-5-13-20-18)15-9-11-16(24-2)12-10-15/h3-4,6-7,9-12H,5,8,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQACVRWYTUYHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(2-methylphenyl)urea

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